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Compound of Interest

Compound Name: 5-Bromo-3-isoxazolemethanol

Cat. No.: B15200251 Get Quote

Application Note: 5-Bromo-3-isoxazolemethanol is a valuable heterocyclic building block for

the synthesis of a diverse range of bioactive molecules. Its utility stems from the presence of

two key reactive sites: the bromine atom at the 5-position and the hydroxymethyl group at the

3-position of the isoxazole ring. The bromine atom is amenable to various cross-coupling

reactions, allowing for the introduction of diverse aryl or alkyl substituents, while the primary

alcohol of the hydroxymethyl group can be readily functionalized, for instance, through

etherification reactions. This dual reactivity enables the creation of extensive compound

libraries for screening against various biological targets.

This document provides detailed protocols for the synthesis of bioactive ether derivatives of 5-
Bromo-3-isoxazolemethanol and presents their activity against cancer cell lines, highlighting

its potential in the development of novel therapeutic agents.

Key Applications in Drug Discovery
Derivatives of the isoxazole scaffold have shown a wide array of pharmacological activities,

making them attractive candidates in drug discovery.[1][2][3] The isoxazole ring is a key feature

in several clinically approved drugs.[2] Bioactive molecules synthesized from 5-Bromo-3-
isoxazolemethanol have demonstrated potential as:

Anticancer Agents: By targeting various signaling pathways involved in cell proliferation and

survival.[2][4][5][6]
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Kinase Inhibitors: The isoxazole core can serve as a scaffold for the design of inhibitors of

protein kinases, which are crucial regulators of cell signaling and are often dysregulated in

cancer.[7][8]

Enzyme Inhibitors: Isoxazole-containing compounds have been shown to inhibit various

enzymes implicated in disease.

Data Presentation: Anticancer Activity of 5-
((Aryloxy)methyl)-3-bromoisoxazole Derivatives
The following table summarizes the in vitro anticancer activity of a series of 5-

((aryloxy)methyl)-3-bromoisoxazole derivatives against various human cancer cell lines. The

data is presented as the concentration that inhibits 50% of cell growth (GI50).
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Compound ID Derivative Cancer Cell Line
Growth Inhibition
(PGI %) at 10⁻⁵ M

4a

5-((4-

Fluorophenoxy)methyl

)-3-bromoisoxazole

UO-31 (Renal) 26.68

4b

5-((4-

Chlorophenoxy)methyl

)-3-bromoisoxazole

UO-31 (Renal) 31.14

4e

5-((4-

(Trifluoromethyl)pheno

xy)methyl)-3-

bromoisoxazole

SNB-75 (CNS) 41.25

4i

5-((2,6-

Dimethylphenoxy)met

hyl)-3-bromoisoxazole

SNB-75 (CNS) 38.94

4i

5-((2,6-

Dimethylphenoxy)met

hyl)-3-bromoisoxazole

UO-31 (Renal) 30.14

4i

5-((2,6-

Dimethylphenoxy)met

hyl)-3-bromoisoxazole

CCRF-CEM

(Leukemia)
26.92

4i

5-((2,6-

Dimethylphenoxy)met

hyl)-3-bromoisoxazole

EKVX (Non-Small Cell

Lung)
26.61

4i

5-((2,6-

Dimethylphenoxy)met

hyl)-3-bromoisoxazole

OVCAR-5 (Ovarian) 23.12

Data adapted from a study on analogous bromo-substituted heterocyclic compounds.[4][5]
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Protocol 1: General Procedure for the Synthesis of 5-
((Aryloxy)methyl)-3-bromoisoxazole Derivatives via
Williamson Ether Synthesis
This protocol describes the synthesis of 5-((aryloxy)methyl)-3-bromoisoxazole derivatives from

5-Bromo-3-isoxazolemethanol and various substituted phenols using the Williamson ether

synthesis.[8][9][10]

Materials:

5-Bromo-3-isoxazolemethanol

Substituted phenol (e.g., 4-chlorophenol, 2,6-dimethylphenol)

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Brine solution

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a stirred solution of the substituted phenol (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C

under an inert atmosphere, add sodium hydride (1.5 mmol, 60% dispersion in mineral oil)

portion-wise.

Allow the reaction mixture to stir at room temperature for 30 minutes.

Add a solution of 5-Bromo-3-isoxazolemethanol (1.0 mmol) in anhydrous DMF (2 mL)

dropwise to the reaction mixture.
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Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-

layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of water (10 mL).

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers and wash with brine (2 x 15 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., hexane/ethyl acetate gradient) to afford the desired 5-((aryloxy)methyl)-3-

bromoisoxazole derivative.

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Screening (GI50
Assay)
This protocol outlines the procedure for evaluating the anticancer activity of the synthesized

compounds against a panel of human cancer cell lines using a growth inhibition assay.[4][5]

Materials:

Synthesized 5-((aryloxy)methyl)-3-bromoisoxazole derivatives

Human cancer cell lines (e.g., SNB-75, UO-31, CCRF-CEM)

Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum

(FBS) and antibiotics

Sulforhodamine B (SRB) solution

Trichloroacetic acid (TCA)

Tris base solution
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96-well microtiter plates

Procedure:

Plate the cancer cells in 96-well plates at the appropriate density and allow them to attach

overnight.

Treat the cells with various concentrations of the synthesized compounds (typically in a log

dilution series) for 48 hours. A vehicle control (e.g., DMSO) should be included.

After the incubation period, fix the cells by gently adding cold TCA to a final concentration of

10% and incubate for 60 minutes at 4 °C.

Wash the plates five times with water and allow them to air dry.

Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 10 minutes at room

temperature.

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air

dry.

Solubilize the bound stain by adding 10 mM Tris base solution.

Measure the absorbance at 510 nm using a microplate reader.

Calculate the percentage of growth inhibition for each compound concentration and

determine the GI50 value (the concentration that causes 50% inhibition of cell growth).
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Experimental Workflow: Synthesis and Anticancer Evaluation
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Caption: Workflow for synthesis and anticancer screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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